1-(2-chlorophenyl)-1H-pyrazol-3-amine
Overview
Description
1-(2-Chlorophenyl)-1H-pyrazol-3-amine, also known as chloropyrazamine, is a heterocyclic compound that is widely used in a variety of scientific research applications. It is a derivative of pyrazol and is composed of an amine and a phenyl group. Chloropyrazamine has been extensively studied due to its diverse range of applications in fields such as medicinal chemistry, organic chemistry, and biochemistry.
Scientific Research Applications
Application in Pharmaceutical Chemistry
Summary of the Application
The compound “1-(2-chlorophenyl)-1H-pyrazol-3-amine” can be used as a building block in the synthesis of more complex molecules with potential pharmaceutical applications . For instance, it has been used in the synthesis of a new compound, N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide .
Methods of Application or Experimental Procedures
The synthesis involves the use of TDAE (tetrakis(dimethylamino)ethylene) methodology on nitroheterocyclic substrates . Starting from a 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole intermediate, a N-tosylbenzylimine moiety is selectively introduced at position 2 .
Results or Outcomes
The new synthetic method using TDAE allows access to new 2-substituted 5-nitroimidazole derivatives with various electrophiles such as carbonyls and other N-tosylbenzylimines . The yield of the reaction was reported to be 47% .
Application in Medicinal Chemistry
Summary of the Application
Chalcones, which can be synthesized using “1-(2-chlorophenyl)-1H-pyrazol-3-amine” as a precursor, have shown a wide array of pharmacological and biological effects . These include antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial, anti-tumor, and anticancer properties .
Methods of Application or Experimental Procedures
Researchers have explored new approaches for the synthesis of chalcone derivatives . The α,β-unsaturated carbonyl system in chalcones makes them biologically active .
Results or Outcomes
Various chalcone derivatives show antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, antileishmanial anti-tumor and anticancer properties . The development of original synthetic methods allowing the access to new 5-nitroimidazole derivatives is likely to be of interest for medicinal chemistry .
Application in Antileishmanial and Antimalarial Research
Summary of the Application
Pyrazole-bearing compounds, which can be synthesized using “1-(2-chlorophenyl)-1H-pyrazol-3-amine” as a precursor, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Methods of Application or Experimental Procedures
Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
Results or Outcomes
Application in Synthesis of Ketamine
Summary of the Application
Ketamine [2- (2-chlorophenyl)-2-methylamino-cyclohexan-1-one] has been used in both veterinary and human medicine . “1-(2-chlorophenyl)-1H-pyrazol-3-amine” can be used as a precursor in the synthesis of ketamine .
Methods of Application or Experimental Procedures
A new and efficient protocol has been developed for the synthesis of ketamine, by using hydroxy ketone intermediate . Synthesis of this drug has been done in five steps .
Results or Outcomes
The new protocol provides a more efficient and less toxic procedure for the synthesis of ketamine .
Application in Antimicrobial and Antifungal Research
Summary of the Application
Chalcone derivatives, which can be synthesized using “1-(2-chlorophenyl)-1H-pyrazol-3-amine” as a precursor, have shown important antimicrobial and antifungal properties .
Results or Outcomes
Various chalcone derivatives show antimicrobial and antifungal properties . The development of original synthetic methods allowing the access to new 5-nitroimidazole derivatives is likely to be of interest for medicinal chemistry .
Application in Synthesis of Other Chemical Compounds
Summary of the Application
“1-(2-chlorophenyl)-1H-pyrazol-3-amine” can be used as a precursor in the synthesis of other chemical compounds .
Methods of Application or Experimental Procedures
The compound can react with other reagents to form new compounds . The specific reaction conditions and procedures would depend on the desired product .
Results or Outcomes
The synthesis of new compounds using “1-(2-chlorophenyl)-1H-pyrazol-3-amine” as a precursor can lead to the discovery of new materials with potential applications in various fields .
properties
IUPAC Name |
1-(2-chlorophenyl)pyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12-13/h1-6H,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVLYOOTZZBLCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301287727 | |
Record name | 1-(2-Chlorophenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301287727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-1H-pyrazol-3-amine | |
CAS RN |
76091-02-6 | |
Record name | 1-(2-Chlorophenyl)-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76091-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chlorophenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301287727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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